molecular formula C41H64O14 B601670 Digoxin Impurity G (Neodigoxin) CAS No. 55576-67-5

Digoxin Impurity G (Neodigoxin)

Cat. No.: B601670
CAS No.: 55576-67-5
M. Wt: 780.9 g/mol
InChI Key: LTMHDMANZUZIPE-TUIWDEEUSA-N
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Description

Synthesis Analysis

Neodigoxin is synthesized through the oxidation of digoxin by converting hydroxyl groups at C-11 and C-12 positions to ketones. The oxidation reaction can be carried out using various oxidizing agents such as iodine, nitrosonium tetrafluoroborate, and lead tetraacetate.


Molecular Structure Analysis

Neodigoxin has a molecular formula of C41H66O18. The molecular structure of Neodigoxin is complex, with multiple hydroxy and methyl groups attached to a cyclopenta[a]phenanthren-3-yl core .


Chemical Reactions Analysis

The chemical reactions involving Neodigoxin primarily involve its synthesis from digoxin through oxidation. The exact details of these reactions are complex and depend on the specific oxidizing agents used.

Scientific Research Applications

Microbiota-Digoxin Interaction

  • Study Focus : The interaction between the human gut microbiome and digoxin, specifically the transformation of digoxin into its inactive metabolite, dihydrodigoxin, by the gut Actinobacterium Eggerthella lenta.
  • Key Findings : A cytochrome-encoding operon in E. lenta, up-regulated by digoxin and inhibited by arginine, was identified as responsible for digoxin inactivation. This operon was predictive of digoxin inactivation by the human gut microbiome. Dietary protein was found to reduce the microbial metabolism of digoxin in vivo, impacting drug concentration in serum and urine.
  • Implications : This study highlights the significant influence of the gastrointestinal microbiome on drug efficacy and toxicity, emphasizing the need to consider both human and microbial genomes in pharmacology (Haiser et al., 2013).

High-Performance Liquid Chromatography in Analyzing Digoxin Impurities

  • Study Focus : The use of high-performance liquid chromatography for separating digoxin, digitoxin, and their potential metabolites, impurities, or degradation products.
  • Key Findings : Several chromatographic systems were developed, allowing the resolution of these glycosides within a range of 9 to 25 minutes. This method effectively separated digoxin and its metabolites, including impurities like gitoxin.
  • Implications : The study provides a rapid, versatile method for analyzing digoxin and related compounds, essential for understanding drug metabolism and purity (Desta, Kwong, & Mcerlane, 1982).

ABCB1 Gene Polymorphism and Digoxin Bioavailability

  • Study Focus : Investigating the impact of ABCB1 gene polymorphism and P-glycoprotein inhibitors on digoxin serum concentration in heart failure patients.
  • Key Findings : No significant influence of ABCB1 polymorphism on digoxin concentration was noted, while the co-administration of P-glycoprotein inhibitors significantly affected digoxin serum concentrations.
  • Implications : These findings suggest that while ABCB1 genetic polymorphism may not critically impact digoxin pharmacokinetics, the presence of P-glycoprotein inhibitors plays a significant role in digoxin bioavailability (Kurzawski et al., 2007).

Digoxin Metabolite Analysis through Gas Chromatography-Mass Spectroscopy

  • Study Focus : Identification of dihydrodigoxin, a metabolite of digoxin, in human plasma and urine using gas chromatography-mass spectroscopy.
  • Key Findings : Dihydrodigoxin was identified as a major dihydro metabolite of digoxin. The methodology employed allows for subnanogram level quantitation of digoxin and its metabolites.
  • Implications : This study offers insights into the metabolic pathways of digoxin, contributing to a better understanding of its pharmacokinetics and potential clinical implications (Watson, Clark, & Kalman, 1973).

Mechanism of Action

Target of Action

The primary target of Digoxin Impurity G, also known as Neodigoxin, is the sodium-potassium ATPase pump located on the cell surface . This pump plays a crucial role in maintaining the electrochemical gradient necessary for cell survival .

Mode of Action

Neodigoxin acts as a reversible inhibitor of the sodium-potassium ATPase pump . By inhibiting this pump, it increases the intracellular concentration of sodium . This disruption of the sodium gradient affects the operation of the sodium-calcium exchange pump, leading to an increase in intracellular calcium . The accumulated calcium in the myocytes interacts with troponin C and other calcium-sensitive contractile proteins, enhancing myocardial contractility .

Biochemical Pathways

The inhibition of the sodium-potassium ATPase pump by Neodigoxin leads to an increase in intracellular sodium . This increase in sodium disrupts the sodium gradient needed for the sodium-calcium exchange pump, leading to an increase in intracellular calcium . The increased intracellular calcium enhances the contractility of the heart muscle .

Pharmacokinetics

It can be inferred that, like digoxin, it would have good oral absorption, minimal hepatic metabolism, and renal elimination . The time to steady state is typically 7–10 days .

Result of Action

The increased intracellular calcium resulting from Neodigoxin’s action enhances the contractility of the heart muscle . This leads to a positive inotropic effect, increasing the force of the heart’s contractions . Additionally, Neodigoxin slows the heart rate (negative chronotropic effect) and reduces sympathetic activation .

Action Environment

Environmental factors such as the patient’s electrolyte and renal status can influence the action of Neodigoxin . For instance, conditions like hypokalemia or hypomagnesemia may promote the development of Neodigoxin-induced arrhythmias, while impaired renal function may result in higher than anticipated serum drug levels . Therefore, these factors should be ascertained prior to initiating treatment and monitored periodically thereafter .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Digoxin Impurity G (Neodigoxin) involves the conversion of Digoxin to Neodigoxin through a series of chemical reactions.", "Starting Materials": [ "Digoxin", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Digoxin in methanol and add sodium methoxide to the solution.", "Step 2: Heat the mixture at 60-70°C for 2-3 hours to form Digoxin methoxide.", "Step 3: Add hydrochloric acid to the reaction mixture to neutralize the excess sodium methoxide.", "Step 4: Add sodium bicarbonate to the mixture to adjust the pH to 7-8.", "Step 5: Extract the mixture with ethyl acetate and separate the organic layer.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Evaporate the solvent to obtain Neodigoxin as a white solid." ] }

CAS No.

55576-67-5

Molecular Formula

C41H64O14

Molecular Weight

780.9 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1

InChI Key

LTMHDMANZUZIPE-TUIWDEEUSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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